2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide
Übersicht
Beschreibung
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for various diseases. This compound belongs to the class of kinase inhibitors, which are known for their ability to target specific enzymes involved in various cellular processes.
Wirkmechanismus
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide exerts its effects by inhibiting the activity of specific kinases involved in signaling pathways that regulate immune and inflammatory responses. By blocking these pathways, 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide can reduce inflammation and prevent the proliferation of cancer cells. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to selectively target BTK, a kinase that plays a critical role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation in various animal models of autoimmune diseases, such as rheumatoid arthritis and lupus. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells in various animal models of hematological malignancies and solid tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide is its selectivity for specific kinases, which allows for targeted inhibition of disease pathways without affecting normal cellular processes. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has also shown promising results in preclinical studies, indicating its potential as a therapeutic agent for various diseases. However, there are limitations to using 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide in lab experiments, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has shown promising results in preclinical studies. Another potential application is in the treatment of hematological malignancies, such as leukemia and lymphoma, where 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to evaluate the safety and efficacy of 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide in clinical trials, as well as to identify potential drug combinations that could enhance its therapeutic effects.
Conclusion:
In conclusion, 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide is a small molecule inhibitor with potential therapeutic applications for various diseases. Its selectivity for specific kinases and ability to target disease pathways make it an attractive candidate for further research and development. However, further studies are needed to evaluate its safety and efficacy in clinical trials, as well as to identify potential drug combinations that could enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit various kinases, including BTK, FLT3, and JAK3, which are involved in the regulation of immune and inflammatory responses. 2-(acetylamino)-4-(4-methylphenyl)-3-thiophenecarboxamide has been evaluated in preclinical studies for the treatment of various diseases, including autoimmune disorders, hematological malignancies, and solid tumors.
Eigenschaften
IUPAC Name |
2-acetamido-4-(4-methylphenyl)thiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-8-3-5-10(6-4-8)11-7-19-14(16-9(2)17)12(11)13(15)18/h3-7H,1-2H3,(H2,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGKAIHSXNMNIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-4-(4-methylphenyl)thiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.